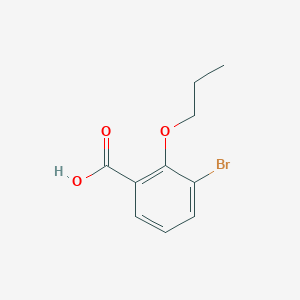

3-Bromo-2-propoxybenzoic acid

Description

3-Bromo-2-propoxybenzoic acid is a brominated aromatic carboxylic acid characterized by a bromine atom at the meta position (C3) and a propoxy group (-OCH₂CH₂CH₃) at the ortho position (C2) relative to the carboxylic acid moiety. Its molecular formula is C₁₀H₁₁BrO₃, with a molecular weight of 259.10 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) due to the reactivity of the bromine substituent .

Propriétés

IUPAC Name |

3-bromo-2-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5H,2,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPFMTDWWNQCBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-propoxybenzoic acid typically involves the bromination of 2-propoxybenzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually include a solvent like acetic acid or dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2-propoxybenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

Substitution: Formation of derivatives with different functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Applications De Recherche Scientifique

3-Bromo-2-propoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-propoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Position Effects: The meta-bromine in this compound contrasts with the para-bromine in 2-(3-bromo-4-methylphenyl)ethanol . This positional difference influences electronic effects (e.g., bromine’s electron-withdrawing nature) and steric interactions during reactions. In 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid , the bromine at C5 and bulky 3-chlorobenzyloxy group at C2 may reduce reactivity in coupling reactions compared to the smaller propoxy group in the target compound.

Functional Group Impact: The propoxy group (-OCH₂CH₂CH₃) in this compound increases lipophilicity (logP ~2.1 estimated) compared to the hydrophilic ethanol group in 2-(3-bromo-4-methylphenyl)ethanol (logP ~1.5) .

Molecular Weight and Solubility :

- Higher molecular weight compounds like 5-bromo-2-[(3-chlorobenzyl)oxy]benzoic acid (357.60 g/mol) exhibit lower aqueous solubility compared to this compound .

Research Findings and Discussion

- Synthetic Utility : The propoxy group in this compound balances lipophilicity and steric effects, making it suitable for drug design. In contrast, bulkier groups (e.g., 3-chlorobenzyloxy in ’s compound) may limit reaction efficiency .

Activité Biologique

3-Bromo-2-propoxybenzoic acid is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and the implications of its pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11BrO3, featuring a bromine atom and a propoxy group attached to a benzoic acid backbone. The presence of these functional groups may influence its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 259.1 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| pKa | Not available |

Antimicrobial Activity

Research has indicated that compounds similar to 3-bromo derivatives exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoic acids can inhibit the growth of various bacterial strains due to their ability to disrupt cellular membranes and metabolic pathways.

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. Compounds in this class have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study conducted on cell lines treated with this compound demonstrated a significant reduction in TNF-α levels. The results indicated that the compound could modulate inflammatory pathways effectively, making it a candidate for further investigation in anti-inflammatory drug development.

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Table 2: Summary of Biological Activities

| Activity | Observations |

|---|---|

| Antimicrobial | Effective against certain bacterial strains |

| Anti-inflammatory | Reduces cytokine production (e.g., TNF-α) |

| Antioxidant | Scavenges free radicals |

The biological activity of this compound may be attributed to its structural features that allow it to interact with specific biological targets. The bromine atom is believed to enhance lipophilicity, facilitating membrane penetration and interaction with cellular components.

Potential Targets

- Cell Membrane Integrity : Disruption of bacterial membranes leading to cell lysis.

- Cytokine Signaling Pathways : Inhibition of key signaling molecules involved in inflammation.

- Oxidative Stress Response : Modulation of antioxidant enzyme activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Bromo-2-propoxybenzoic acid with high purity?

To synthesize this compound, researchers can adapt photochemical bromination protocols used for analogous brominated benzoic acids. For instance, flow photochemical bromination of toluenes under optimized light intensity and solvent conditions (e.g., avoiding toxic solvents like CCl₄) followed by hydrolysis has been effective for synthesizing substituted bromobenzoic acids . A two-step approach may involve:

Bromination : Use N-bromosuccinimide (NBS) in a UV-irradiated flow reactor to brominate 2-propoxybenzoic acid precursors.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% formic acid to assess purity (>98% recommended for synthetic intermediates) .

- NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-calculated shifts) to confirm substituent positions. For example, the propoxy group’s methylene protons should appear as a triplet near δ 1.5–1.7 ppm .

- Melting Point : Cross-reference experimental mp (e.g., 146–148°C for similar brominated benzoic acids ) with literature.

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data during structural elucidation of this compound?

Contradictions in X-ray diffraction data (e.g., disordered propoxy chains or ambiguous bromine positions) require:

Data Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for flexible alkoxy groups and anisotropic displacement parameters for heavy atoms like bromine .

Twinned Data Handling : For twinned crystals, apply the HKLF5 format in SHELXTL to deconvolute overlapping reflections .

Validation Tools : Cross-check results with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis.

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model reaction pathways:

Electrostatic Potential Maps : Identify electrophilic sites (e.g., bromine’s partial positive charge) for SN2 attack .

Transition-State Analysis : Calculate activation energies for propoxy-group retention versus displacement.

Solvent Effects : Use COSMO-RS to simulate solvent polarity’s impact on reaction kinetics (e.g., DMF vs. THF) .

Q. How should researchers address discrepancies in synthetic yields across bromination protocols?

Yield variations may arise from:

- Reaction Scalability : Flow photochemistry often outperforms batch methods due to controlled light penetration and heat dissipation .

- Byproduct Formation : Monitor dibrominated impurities via LC-MS and adjust NBS stoichiometry.

- Steric Effects : The propoxy group’s bulk may hinder bromination; introduce directing groups (e.g., methoxy) to improve regioselectivity .

Q. What safety protocols are critical when handling this compound in aqueous environments?

Q. How can researchers optimize reaction conditions for coupling this compound with aryl boronic acids?

For Suzuki-Miyaura cross-coupling:

Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in solvent systems (toluene/ethanol or DMF/H₂O).

Base Selection : K₂CO₃ or Cs₂CO₃ often improve yields for electron-deficient aryl bromides .

Microwave Assistance : Reduce reaction time (30 min vs. 24 h) while maintaining >80% yield .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.